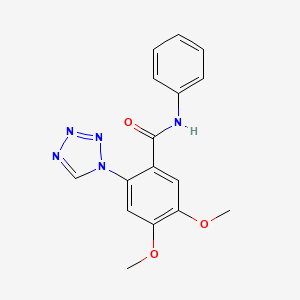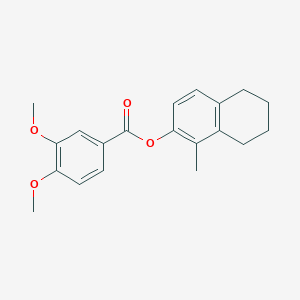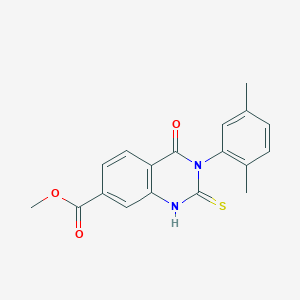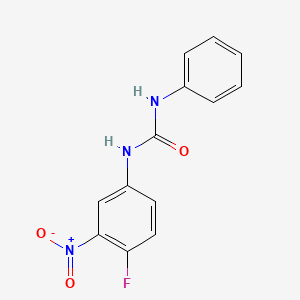![molecular formula C19H22N2O4 B5732090 N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, also known as ACDU, is a synthetic compound that has been studied for its potential use in various scientific research applications. ACDU is a member of the urea family of compounds and is characterized by its unique chemical structure, which consists of an acetylphenyl group and a 2-(3,4-dimethoxyphenyl)ethyl group attached to a urea backbone.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for the development of anticancer drugs.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea in lab experiments is its relatively simple synthesis method, which makes it readily accessible to researchers. N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has also been shown to exhibit potent cytotoxic activity against cancer cells, which makes it an attractive lead compound for the development of new anticancer drugs. However, one limitation of using N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea in lab experiments is its relatively low solubility in aqueous solutions, which may limit its utility in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea. One area of interest is the development of new analogs of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea that exhibit improved solubility and potency. Another area of interest is the investigation of the mechanism of action of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea and its potential interactions with other compounds and signaling pathways. Finally, further studies are needed to evaluate the potential therapeutic benefits of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea and its analogs in preclinical and clinical settings.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea involves the reaction of 4-acetylphenyl isocyanate with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a suitable solvent and catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry. One area of interest is its potential as a lead compound for the development of new drugs for the treatment of cancer and other diseases. N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to exhibit cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(22)15-5-7-16(8-6-15)21-19(23)20-11-10-14-4-9-17(24-2)18(12-14)25-3/h4-9,12H,10-11H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXCZZCEFWVBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)


![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)

![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)

![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)
![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)